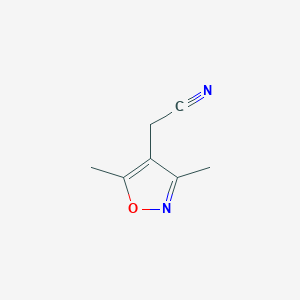![molecular formula C15H16N6O B2875810 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 320415-95-0](/img/structure/B2875810.png)
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It exhibits a unique structure that combines a morpholine ring, a phenyl group, and a triazolopyrimidine core, which contributes to its diverse biological activities.
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
The inhibition of camp pde can lead to an increase in intracellular camp levels, which can affect various downstream signaling pathways .
Result of Action
The inhibition of camp pde can lead to a variety of cellular responses, depending on the specific cell type and the downstream signaling pathways that are affected .
Vorbereitungsmethoden
The synthesis of 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminopyrimidine with phenylhydrazine to form the intermediate hydrazone, which then undergoes cyclization with morpholine to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the triazolopyrimidine core.
Wissenschaftliche Forschungsanwendungen
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: In medicinal chemistry, 2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is investigated for its potential as a therapeutic agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Morpholino-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
2-Phenyl-6-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound has a similar structure but lacks the phenyl group, which may result in different biological activities and reactivity.
2-Morpholino-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: The presence of a methyl group on the phenyl ring can influence the compound’s solubility and interaction with molecular targets.
2-Morpholino-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c16-13-12(11-4-2-1-3-5-11)10-17-14-18-15(19-21(13)14)20-6-8-22-9-7-20/h1-5,10H,6-9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNSAUJUTLLXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/new.no-structure.jpg)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)
![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)


![2-[(6-Fluoropyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2875739.png)
![6-chloro-N2-[4-(morpholin-4-yl)butyl]pyridine-2,5-dicarboxamide](/img/structure/B2875740.png)
![1-methyl-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2875743.png)
![2-(oxolan-3-yloxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2875747.png)
![2-(4-chlorophenyl)-N-[cyano(oxolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2875748.png)
![N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE](/img/structure/B2875750.png)
